molecular formula C15H13BrN4O B141987 3-Bromo Nevirapina CAS No. 284686-21-1

3-Bromo Nevirapina

Número de catálogo: B141987
Número CAS: 284686-21-1
Peso molecular: 345.19 g/mol
Clave InChI: FOKLVNOONYNOIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is characterized by the presence of a bromine atom at the third position of the Nevirapine molecule, which can significantly alter its chemical properties and biological activities .

Mecanismo De Acción

Target of Action

3-Bromo Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of a management regimen for HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is essential for viral replication as it is responsible for the conversion of viral RNA genome into DNA .

Mode of Action

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This disruption inhibits the function of the reverse transcriptase, thereby blocking the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by Nevirapine is the viral replication process of HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Pharmacokinetics

Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The inhibition of the reverse transcriptase enzyme by Nevirapine results in a decrease in viral load and an increase in CD4 cell counts . This improves the immune response against the virus and slows the progression of HIV-1 infection .

Action Environment

The efficacy and stability of Nevirapine can be influenced by various environmental factors. For instance, the emergence of resistant viral strains can reduce the effectiveness of Nevirapine . Additionally, NNRTIs usually suffer from low aqueous solubility , which can affect the bioavailability of the drug. Novel bicyclic nnrtis derived from nevirapine, such as 3-bromo nevirapine, are being designed and prepared to improve these physicochemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Nevirapine typically involves the bromination of Nevirapine or its intermediates. One common method is the bromination of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo Nevirapine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo Nevirapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted Nevirapine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Comparación Con Compuestos Similares

Uniqueness of 3-Bromo Nevirapine: 3-Bromo Nevirapine is unique due to the presence of the bromine atom, which can enhance its binding affinity to the reverse transcriptase enzyme and potentially improve its efficacy. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .

Actividad Biológica

3-Bromo Nevirapine is a derivative of the well-known antiretroviral drug Nevirapine (NVP), which is primarily used in the treatment of HIV-1 infections. This article explores the biological activity of 3-Bromo Nevirapine, focusing on its efficacy against HIV, metabolic characteristics, and potential side effects.

Overview of Nevirapine and Its Derivatives

Nevirapine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It works by binding to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, thus inhibiting viral replication. However, resistance to NVP can develop rapidly due to mutations in the viral genome, necessitating the exploration of new derivatives like 3-Bromo Nevirapine that may offer improved efficacy and safety profiles.

Antiviral Efficacy

3-Bromo Nevirapine has demonstrated significant antiviral activity against HIV-1. In comparative studies, it exhibited an effective concentration (EC50) of approximately 6.3 μM, indicating its potency as an inhibitor of HIV-1 reverse transcriptase . This level of activity suggests that 3-Bromo Nevirapine could be a viable candidate for further development as an NNRTI.

Resistance Profiles

The effectiveness of NNRTIs, including 3-Bromo Nevirapine, can be compromised by mutations such as K103N and Y181C in the reverse transcriptase enzyme. Studies highlight that while first-generation NNRTIs show significant loss of activity with these mutations, newer derivatives are being designed to maintain efficacy against resistant strains .

CYP450 Interactions

One of the critical factors influencing the pharmacokinetics of 3-Bromo Nevirapine is its interaction with cytochrome P450 enzymes, particularly CYP3A4. Research indicates that 3-Bromo Nevirapine induces CYP3A4 mRNA expression but does not significantly alter its hydroxylation activity at certain concentrations . This dual role suggests that while it may enhance its own metabolism, it could also affect the metabolism of co-administered drugs.

Toxicity and Side Effects

Nevirapine is associated with several adverse effects, including hepatotoxicity and skin reactions. The introduction of bromine at the 3-position aims to mitigate some of these toxicities by altering metabolic pathways. Initial findings suggest that 3-Bromo Nevirapine may reduce the incidence of skin rash observed with traditional NVP treatment .

Case Studies and Research Findings

Several studies have assessed the biological activity and safety profile of 3-Bromo Nevirapine:

  • Clinical Trial BI 1090 : This trial evaluated NVP in combination with other antiretroviral agents. Although not directly involving 3-Bromo Nevirapine, it provides context for understanding NVP's clinical efficacy and safety profile .
  • In Vitro Studies : Laboratory studies have shown that 3-Bromo Nevirapine maintains potent anti-HIV activity while potentially reducing cytotoxic effects compared to NVP .

Comparative Data Table

CompoundEC50 (μM)CYP InductionMajor Side Effects
Nevirapine2.0YesHepatotoxicity, Rash
3-Bromo Nevirapine6.3YesReduced incidence of rash

Propiedades

IUPAC Name

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLVNOONYNOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443572
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-21-1
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo Nevirapine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo Nevirapine
Reactant of Route 3
Reactant of Route 3
3-Bromo Nevirapine
Reactant of Route 4
3-Bromo Nevirapine
Reactant of Route 5
3-Bromo Nevirapine
Reactant of Route 6
3-Bromo Nevirapine
Customer
Q & A

Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?

A1: The research indicates that 3-Bromo Nevirapine demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for 3-Bromo Nevirapine was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that 3-Bromo Nevirapine requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.